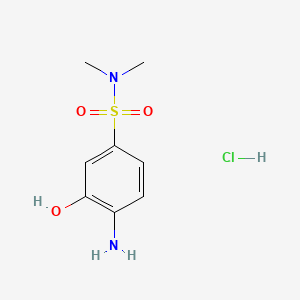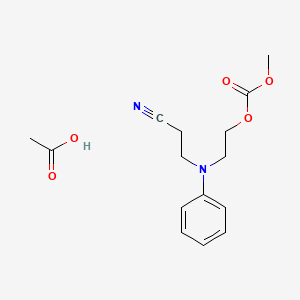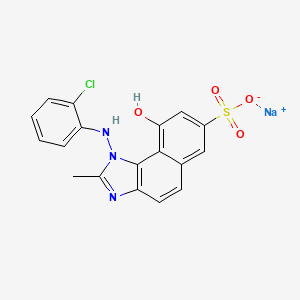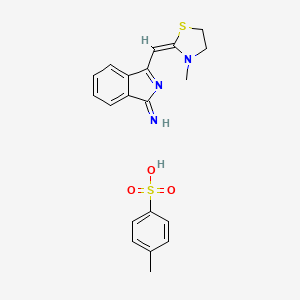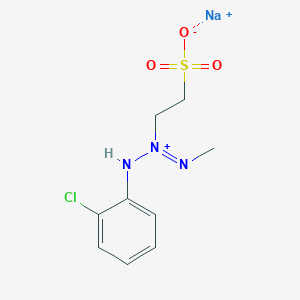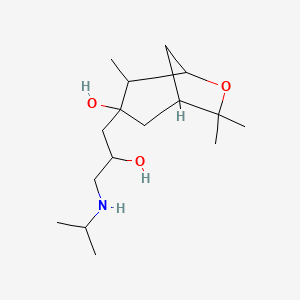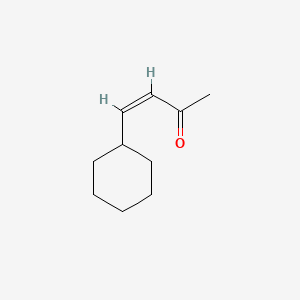
Kpj6RX5N3H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-3-buten-2-one, also known by its identifier KPJ6RX5N3H, is an organic compound with the molecular formula C10H16O . It is characterized by a cyclohexyl group attached to a butenone structure, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyclohexyl-3-buten-2-one can be synthesized through the addition reaction of isoprene and cyclohexanone under acidic conditions . This reaction typically involves the use of a strong acid catalyst to facilitate the addition of the isoprene to the cyclohexanone, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-cyclohexyl-3-buten-2-one often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is typically heated and stirred to ensure complete reaction, and the product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexyl-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-3-buten-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a solvent and in the production of coatings, adhesives, and dyes
Wirkmechanismus
The mechanism of action of 4-cyclohexyl-3-buten-2-one involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The cyclohexyl group provides hydrophobic interactions, while the butenone moiety can participate in electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-2-butanone: Similar structure but with a different position of the double bond.
Cyclohexyl methyl ketone: Lacks the butenone moiety but has a similar cyclohexyl group.
Cyclohexyl acetone: Similar in structure but with an acetone moiety instead of butenone.
Uniqueness
4-Cyclohexyl-3-buten-2-one is unique due to its specific combination of a cyclohexyl group and a butenone moiety, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
123406-16-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(Z)-4-cyclohexylbut-3-en-2-one |
InChI |
InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7- |
InChI-Schlüssel |
PZJXLLHDHUDWFH-FPLPWBNLSA-N |
Isomerische SMILES |
CC(=O)/C=C\C1CCCCC1 |
Kanonische SMILES |
CC(=O)C=CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



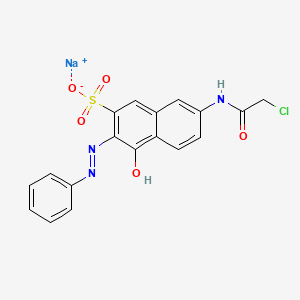
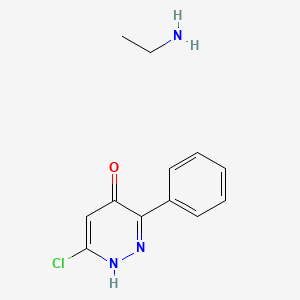
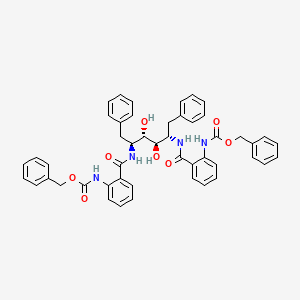
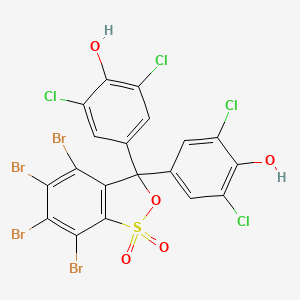
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)

